molecular formula C18H19N3O3S B12166936 methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12166936
M. Wt: 357.4 g/mol
InChI Key: RIXLIUXLLJEGQL-UHFFFAOYSA-N
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Description

分子构型与命名体系

该化合物的三维结构包含三个特征模块:位于4号位的甲酯基团(-COOCH₃)、5号位异丙基取代的噻唑环,以及通过酰胺键连接的1-甲基吲哚-6-甲酰基单元。X射线晶体学数据显示,噻唑环与吲哚平面形成58.7°二面角,这种构象有利于与蛋白激酶ATP结合域的疏水口袋相互作用

IUPAC命名体系完整呈现了其结构特征:"methyl"指代C-4位的甲氧羰基,"5-(propan-2-yl)"描述噻唑环C-5位的异丙基取代,而"1-methyl-1H-indol-6-yl"则精确标定了吲哚环的取代位置与构型。分子式C₁₈H₂₀N₄O₃S的质谱分析显示[M+H]+峰位于397.14 m/z,与理论计算值偏差仅0.002 Da

杂环化学发展脉络

噻唑环的合成可追溯至1879年Hantzsch反应体系的建立,该反应通过α-卤代酮与硫脲的环化构建噻唑核心。而吲哚化学的突破始于1883年Fischer吲哚合成法,通过苯肼与酮类的环化反应获得吲哚骨架。现代交叉偶联技术(如Suzuki反应)使得两个杂环模块的精准连接成为可能,本化合物的合成即采用了Buchwald-Hartwig胺化反应实现噻唑胺与吲哚甲酰氯的偶联,收率达78%

历史里程碑 技术突破 对本化合物的影响
1879年 Hantzsch噻唑合成 构建噻唑核心环系
1883年 Fischer吲哚合成 获得取代吲哚前体
1998年 Buchwald-Hartwig偶联 实现杂环间C-N键形成

杂化结构的生物电子效应

吲哚-噻唑杂化体系创造了独特的电子传递通道:噻唑环的缺电子特性(σ*轨道能级-2.3 eV)与吲哚的富电子体系(HOMO能级-5.6 eV)形成分子内电荷转移复合体。DFT计算表明,该杂化结构使LUMO轨道能级降低0.7 eV,显著增强了与EGFR激酶Tyr1013残基的轨道重叠概率。异丙基的立体位阻效应将分子旋转能垒提升至12.3 kcal/mol,有效固定了药效团的空间取向。

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[(1-methylindole-6-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-10(2)15-14(17(23)24-4)19-18(25-15)20-16(22)12-6-5-11-7-8-21(3)13(11)9-12/h5-10H,1-4H3,(H,19,20,22)

InChI Key

RIXLIUXLLJEGQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate as an antitumor agent. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of thiazole compounds exhibit significant inhibitory activity against human cancer cells, suggesting that the thiazole moiety plays a crucial role in enhancing antitumor efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives possess broad-spectrum antimicrobial activity, making them suitable candidates for the development of new antibiotics. The specific structural features of this compound contribute to its effectiveness against resistant strains of bacteria .

Synthesis Techniques

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The initial step often includes the condensation of appropriate precursors to form the thiazole ring.
  • Carbonyl Group Introduction : The introduction of the carbonyl group from indole derivatives enhances the compound's biological activity.
  • Final Esterification : The final step involves esterification to yield the methyl ester form .

Characterization Methods

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
  • Mass Spectrometry (MS) : Employed for molecular weight determination and confirmation of the molecular formula.
  • Infrared (IR) Spectroscopy : Useful for identifying characteristic functional groups within the compound .

Case Study: Antitumor Activity

A notable study examined the effects of thiazole derivatives on breast cancer cell lines, revealing that this compound exhibited IC50 values in low micromolar ranges, indicating potent antitumor activity .

Case Study: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results showed that this compound inhibited bacterial growth effectively, with minimal inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity . The thiazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Heterocyclic Core and Functional Group Variations

Thiazole vs. Imidazole vs. Thiadiazine
  • Target Compound (Thiazole) : The thiazole core (C₃H₃NS) offers a balance of electron-rich (sulfur) and electron-deficient (nitrogen) regions, enabling π-π stacking and hydrogen bonding.
  • Imidazole Derivatives () : Imidazole (C₃H₄N₂) contains two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity. For example, 5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylic acid () includes a tetrazole bioisostere, improving metabolic stability compared to carboxylic acids .
  • Thiadiazine Derivatives () : Thiadiazine (C₄H₆N₂S) is a six-membered ring with two nitrogens and one sulfur. The pyrazole-thiadiazine amide () demonstrates broader resonance stabilization but reduced conformational flexibility compared to thiazoles .

Table 1: Heterocyclic Core Comparison

Compound Type Core Structure Key Features Biological Relevance
Thiazole (Target) C₃H₃NS Sulfur enhances lipophilicity Antimicrobial, kinase inhibition
Imidazole () C₃H₄N₂ Dual nitrogen for H-bonding Antihypertensive, enzyme inhibition
Thiadiazine () C₄H₆N₂S Larger ring, conformational rigidity Antifungal, antibacterial

Substituent Analysis

Indole vs. Phenyl vs. Biphenyl Groups
  • Nitroimidazole Derivatives (): Substituted phenyl groups in 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]arylethanols () exhibit electron-withdrawing nitro groups, enhancing reactivity in redox environments (e.g., antiparasitic applications) .

Table 2: Substituent Impact

Compound Key Substituent Functional Role
Target Compound 1-Methylindole-6-yl Aromatic interaction, lipophilicity
Compound 5-Nitroimidazole Redox activation, cytotoxicity
Compound Biphenyl-tetrazole Bioisosteric replacement, stability

Functional Group Influence

Ester vs. Carboxylic Acid vs. Nitro Groups
  • Methyl Ester (Target) : The ester group enhances membrane permeability but may require hydrolysis (e.g., by esterases) for activation.
  • Carboxylic Acid () : Directly ionizable at physiological pH, improving solubility but limiting blood-brain barrier penetration .
  • Nitro Group () : Electron-withdrawing, facilitating reduction in anaerobic conditions (e.g., antiparasitic prodrugs) .

Biological Activity

Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (CAS Number: 1435987-99-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, research findings, and potential therapeutic applications.

Structural Overview

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S
Molecular Weight357.4 g/mol
CAS Number1435987-99-7

The structure includes a thiazole ring and an indole moiety, which are known to contribute to various biological activities.

Research indicates that compounds with thiazole and indole structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence cellular signaling pathways related to apoptosis and cell cycle regulation.
  • Antioxidant Activity : Thiazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that it possesses significant cytotoxic effects, particularly in breast and colon cancer cells. The mechanism involves triggering apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro tests demonstrated effective inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies

  • Cytotoxicity Assay : In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), this compound showed an IC50 value of approximately 10 µM, indicating potent anticancer activity.
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, demonstrating significant antimicrobial potential.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study FocusFindingsReference
Anticancer ActivityIC50 ~10 µM in MCF-7 cells
Antimicrobial TestingMIC = 32 µg/mL against S. aureus and E. coli
Mechanism of ActionInduces apoptosis via caspase activation

Q & A

Q. What are the key synthetic routes for methyl 2-{[...]carboxylate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with coupling the indole-6-carbonyl moiety to the thiazole core. A common approach (Method A) refluxes 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylate in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) . Controlled conditions (pH 6–7, 70–80°C) are critical to avoid side reactions, such as ester hydrolysis. Advanced purification via HPLC or TLC ensures >95% purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Post-synthesis characterization requires:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
  • Mass spectrometry (HRMS) for molecular weight validation (±2 ppm accuracy).
  • HPLC retention time analysis to assess purity against a reference standard .

Q. What functional groups influence reactivity, and how are they strategically modified?

Key functional groups include:

  • Thiazole ring : Susceptible to electrophilic substitution; halogenation at C5 is common .
  • Indole carbonyl : Participates in nucleophilic acyl substitution (e.g., with amines).
  • Ester group : Hydrolyzed under basic conditions to carboxylic acid derivatives.
    Modifications (e.g., replacing the methyl ester with ethyl) alter solubility and bioavailability. Reaction conditions (e.g., anhydrous DMF for amide coupling) prevent undesired side reactions .

Advanced Research Questions

Q. How do structural analogs of the compound inform structure-activity relationship (SAR) in pharmacological studies?

Analog studies reveal:

  • Thiazole substitution : Isopropyl at C5 enhances hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors).
  • Indole N-methylation : Reduces metabolic degradation compared to unmethylated analogs.
  • Ester vs. carboxylic acid : Esters improve cell membrane permeability but require hydrolysis for activity.
    For example, replacing the indole moiety with quinoline reduces anticancer activity by 40%, highlighting the indole’s role in DNA intercalation .

Q. What in vitro models are used to evaluate its biological activity, and how are mechanisms elucidated?

  • Anticancer assays : MTT viability tests on HeLa or MCF-7 cells (IC₅₀ typically 5–20 µM).
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM).
  • Mechanistic studies : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and molecular docking simulations (AutoDock Vina) to predict binding affinities .

Q. How are contradictions in reaction yield data resolved when scaling up synthesis?

Discrepancies in yields (e.g., 60% in lab vs. 40% pilot scale) arise from inefficient heat transfer or solvent evaporation. Mitigation strategies include:

  • Optimizing solvent volume (e.g., reducing acetic acid from 100 mL to 50 mL per 0.1 mol substrate).
  • Catalyst screening : Replacing NaOAc with Et₃N improves coupling efficiency by 15%.
  • Real-time monitoring : In-line FTIR tracks intermediate formation during reflux .

Methodological Guidance for Data Analysis

Q. How are spectroscopic data interpreted to resolve structural ambiguities?

  • ¹H NMR splitting patterns : Doublets for thiazole C2-H (δ 7.8–8.2 ppm) vs. indole C3-H (δ 7.2–7.5 ppm).
  • 13C NMR carbonyl signals : Ester C=O at ~165 ppm vs. amide C=O at ~170 ppm.
  • HRMS isotopic patterns : Confirm molecular formula (e.g., [M+H]⁺ at m/z 413.1234 for C₁₈H₂₀N₄O₃S) .

Q. What statistical methods validate biological activity data?

  • Dose-response curves : Nonlinear regression (GraphPad Prism) to calculate IC₅₀ values (R² > 0.95).
  • ANOVA with Tukey post-hoc tests : Compare treatment groups (e.g., 10 µM vs. control, p < 0.01).
  • Principal component analysis (PCA) : Correlate structural features (e.g., logP, polar surface area) with bioactivity .

Tables Summarizing Key Findings

Q. Table 1. Synthetic Routes and Yields

MethodReagentsConditionsYield (%)Reference
AAcOH, NaOAcReflux, 3 h68
BDMF, EDCIRT, 12 h75

Q. Table 2. Biological Activity of Analogs

Analog StructureTarget (IC₅₀)MechanismReference
Quinoline variantCOX-2 (25 µM)Competitive inhibition
Carboxylic acid derivativeTopoisomerase II (12 µM)DNA intercalation

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